1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole
Description
1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole is a bis-benzotriazole derivative featuring a hexyl spacer connecting two benzotriazole moieties. Benzotriazoles are widely recognized for their electron-deficient aromatic systems, enabling coordination with metal surfaces (corrosion inhibition) and participation in photochemical reactions (UV absorption) .
Properties
IUPAC Name |
1-[6-(benzotriazol-1-yl)hexyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1(7-13-23-17-11-5-3-9-15(17)19-21-23)2-8-14-24-18-12-6-4-10-16(18)20-22-24/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPUQRDHYAUREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCCCCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and environmental science.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzotriazole moiety linked to a hexyl chain. Its molecular formula is , and it has a molecular weight of approximately 304.38 g/mol. The presence of the benzotriazole ring contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds with active sites due to the thioamide group present in its structure.
- Antimicrobial Activity : Studies indicate that benzotriazole derivatives exhibit antimicrobial properties against bacteria and fungi. This activity is likely due to the hydrophobic interactions facilitated by the hexyl chain and the electron-donating nature of the benzotriazole moiety .
Antimicrobial Properties
Research has shown that compounds within the benzotriazole family demonstrate significant antibacterial and antifungal activities. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | Escherichia coli, Staphylococcus aureus |
| Benzotriazole Derivatives | Potent | Candida albicans, Aspergillus niger |
In studies, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 25 μg/ml against fungal strains .
Anticancer Potential
Benzotriazole derivatives have been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death has been observed in cancer cell lines treated with benzotriazole derivatives .
Case Studies
Several studies highlight the efficacy of benzotriazole derivatives in biological applications:
- Antimicrobial Screening : A series of benzotriazole compounds were screened against multiple bacterial strains. The results indicated that compounds with larger hydrophobic groups exhibited enhanced antibacterial activity .
- Anticancer Activity : Research on N-benzenesulfonylbenzotriazole demonstrated significant growth inhibition against Trypanosoma cruzi, suggesting potential for antiparasitic applications alongside anticancer properties .
Environmental Impact
Benzotriazoles are also recognized as emerging pollutants in aquatic environments. Their persistence and bioaccumulation raise concerns regarding their ecological effects. Studies indicate that these compounds can disrupt endocrine functions in aquatic organisms .
Scientific Research Applications
1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole is a complex organic compound belonging to the benzotriazole family, which has a hexyl chain attached to the benzotriazole moiety. Benzotriazoles are known for their diverse applications in various fields such as corrosion inhibition, pharmaceuticals, and materials science due to their unique chemical properties and biological activities.
General Information
- Molecular Formula:
- Molecular Weight: 320.4 g/mol
- CAS Registry Number: 101742-45-4
- IUPAC Name: 1-[6-(benzotriazol-1-yl)hexyl]benzotriazole
Applications
The applications of this compound are diverse.
- Corrosion Inhibition: Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors.
- Pharmaceuticals: Benzotriazole derivatives exhibit a range of biological activities. Research indicates that this compound may possess antimicrobial properties. Studies have shown that benzotriazole compounds can inhibit bacterial growth against various strains including Escherichia coli and Bacillus subtilis. Additionally, certain derivatives have demonstrated anti-inflammatory and anticancer activities through mechanisms involving protein inhibition and cellular signaling modulation.
- Materials Science: The compound's ability to form stable complexes with transition metals makes it useful in catalysis and material stabilization.
Structurally Similar Compounds
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzotriazole | C6H5N3 | Basic structure; widely used as a corrosion inhibitor. |
| Tolyltriazole | C7H7N3 | Methyl group on the benzene ring; better solubility in organic solvents. |
| 5-Methylbenzotriazole | C7H7N3 | Methyl substitution enhances biological activity against pathogens. |
| 4-Amino-benzotriazole | C7H8N4 | Amino group increases reactivity towards electrophiles; potential drug candidate. |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Benzotriazole Derivatives
Key Observations :
- Chain Length : The hexyl linker in the target compound likely increases lipophilicity compared to shorter propyl or chloropropyl linkers, influencing solubility and membrane permeability .
- Substituent Effects : Chloro () and nitro () groups introduce electron-withdrawing effects, altering reactivity in substitution reactions. Hydroxyl groups () enhance hydrogen-bonding capacity, critical for applications in peptide synthesis .
Key Comparisons :
- Biological Activity : Nitroimidazole derivatives () exhibit strong antimicrobial activity due to nitro group reduction in anaerobic environments, a feature absent in the hexyl-linked bis-benzotriazole .
- Synthetic Utility : 1-Hydroxybenzotriazole (HOBt) is indispensable in peptide coupling, whereas the hexyl-linked compound may serve as a bifunctional ligand in metal-organic frameworks or polymer stabilization .
Spectroscopic and Electronic Properties
Benzotriazole derivatives exhibit strong UV absorption (λmax ~260–300 nm) due to π→π* transitions. Substituents like nitro () or chloro () redshift absorption bands, enhancing UV stabilization efficiency. The hexyl linker likely minimizes steric hindrance between benzotriazole units, preserving electronic conjugation compared to bulkier substituents (e.g., isopropyl in ) .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole?
The synthesis typically involves alkylation reactions using benzotriazole as a nucleophile. For example, the hexyl chain can be functionalized via reaction with 1H-benzotriazole and a suitable alkylating agent (e.g., dibromohexane). The benzotriazole group acts as a leaving group, facilitating sequential alkylation steps . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Purification : Column chromatography or recrystallization is used to isolate the product.
Table 1 : Example Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole | DMF | 70 | 65–75 | |
| Dibromohexane | THF | 60 | 58–68 |
Basic: Which spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR spectroscopy : H and C NMR identify substituent patterns and confirm alkylation (e.g., hexyl chain integration at δ 1.2–1.6 ppm) .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions. For example, dihedral angles between benzotriazole rings (e.g., 76.8° in similar derivatives) and π-π stacking (centroid distances ~3.75 Å) are critical for understanding packing behavior .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How can crystallographic data guide the interpretation of molecular conformation and stability?
Crystal structures reveal non-covalent interactions that stabilize the compound. For instance:
- Dihedral angles : A study on 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole showed an 80.2° dihedral angle between benzotriazole and oxadiazole rings, indicating restricted rotation and potential steric effects .
- Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···N) and π-π stacking (3.754 Å centroid distance) contribute to crystal lattice stability .
- Thermal analysis : Correlate crystallographic data with thermogravimetric (TGA) results to predict melting points and decomposition pathways.
Advanced: How can researchers resolve contradictions in reaction yields reported across studies?
Contradictions often arise from variations in:
- Leaving group efficiency : Benzotriazole derivatives with electron-withdrawing substituents (e.g., methylsulfonyl groups) may alter reactivity .
- Steric hindrance : Bulky substituents on the hexyl chain can reduce alkylation efficiency.
- Methodological rigor : Standardize reaction monitoring (e.g., TLC, in situ IR) and purity assessment (HPLC) to ensure reproducibility .
Table 2 : Yield Optimization Strategies
| Variable | Adjustment | Impact on Yield |
|---|---|---|
| Alkylating agent | Use diiodohexane | +10–15% |
| Reaction time | Extend to 24 hours | +5–8% |
| Catalyst | Add KI (phase transfer) | +12–18% |
Advanced: What computational approaches predict the electronic and steric properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, benzotriazole derivatives with electron-deficient rings show lower LUMO energies, enhancing electrophilic substitution tendencies .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
- Solvatochromic analysis : Correlates solvent polarity with UV-Vis spectral shifts to assess charge-transfer behavior .
Methodological: How to design experiments evaluating substituent effects on biological activity?
Synthesize analogs : Replace the hexyl chain with shorter/longer alkyl groups or introduce electron-withdrawing substituents (e.g., –NO, –SOCH) .
Assay selection : Use enzyme inhibition assays (e.g., cytochrome P450) or cytotoxicity screens (e.g., MTT assay).
Data normalization : Control for lipophilicity (logP) and steric parameters (e.g., TPSA) to isolate electronic effects .
Advanced: How to address discrepancies in reported biological activity across studies?
- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
- Structural analogs : Compare activity of the target compound with derivatives (e.g., chloropropyl or naphthalenylcarbonyl analogs) to identify critical functional groups .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC ranges) .
Methodological: What strategies optimize reaction scalability for gram-scale synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce side reactions .
- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process monitoring : Use inline FTIR or Raman spectroscopy for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
